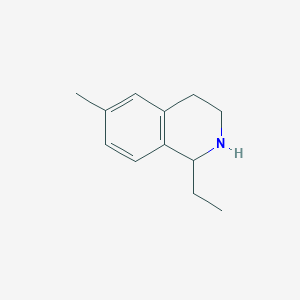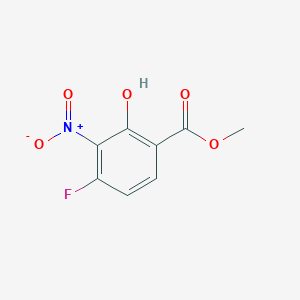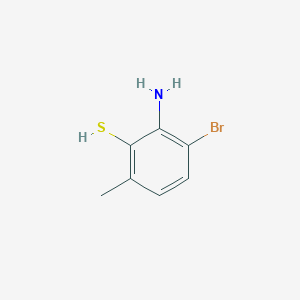![molecular formula C17H22N2O3S B2593091 4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile CAS No. 2097882-98-7](/img/structure/B2593091.png)
4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Piperidines and Related Compounds : A study detailed a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method allows for the enantioselective synthesis of several natural products, showcasing the versatility of piperidine derivatives in synthesizing complex alkaloids (Back & Nakajima, 2000).
Biological Activities
Antagonistic Properties : Research into 4-phenoxypiperidines revealed potent, conformationally restricted non-imidazole histamine H3 antagonists. This study suggests that piperidine derivatives can act as effective H3 receptor antagonists, highlighting their potential in treating histamine-related disorders (Dvorak et al., 2005).
Antibacterial Study : A study on N-substituted derivatives of a specific piperidin-4-yl compound exhibited moderate to significant antibacterial activity. This research emphasizes the importance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Analytical Techniques
- Mass Spectrometry Analysis : An analysis of a growth hormone secretagogue highlighted the importance of amide bond cleavage and gas-phase rearrangement in understanding the molecular structure and fragmentation patterns of piperidine-based compounds (Qin, 2002).
Structural and Synthesis Insights
- Sigma Receptor Ligands : Research into spiro[piperidines] and their binding properties to sigma receptors demonstrated that compounds with a cyano group in the spirocycle show high sigma receptor affinity and selectivity. These findings could be pivotal for the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).
Metabolic Pathways
- Metabolism of Novel Antidepressants : A detailed study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving piperazine derivatives, provided insights into the enzymatic pathways responsible for its metabolism. This study underscores the significance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Piperidin-4-yl Compounds : The synthesis and crystal structure analysis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed its crystal class and molecular geometry, providing valuable information for the design of molecules with desired properties (Prasad et al., 2008).
Propriétés
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)15-7-5-14(10-18)6-8-15/h5-8,13,16H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIESLTVRGBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2593009.png)
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)

![Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl](/img/structure/B2593013.png)


![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)

![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)




